2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one typically involves the chlorination of 1-(2,4,5-trimethylphenyl)propan-1-one. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using specialized equipment and reagents to control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4,6-trimethylphenyl)propan-1-one
- 2-Chloro-1-(3,4,5-trimethylphenyl)propan-1-one
- 2-Chloro-1-(2,3,4-trimethylphenyl)propan-1-one
Uniqueness
2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one is unique due to the specific positioning of the chlorine atom and the trimethylphenyl group. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Biological Activity
2-Chloro-1-(2,4,5-trimethylphenyl)propan-1-one is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by a chloro substituent and a bulky trimethylphenyl group, has been investigated for its potential applications in medicinal chemistry and biochemistry.
The molecular formula of this compound is C13H15ClO. Its structure features a chloro group attached to a propanone moiety, which is further substituted with a 2,4,5-trimethylphenyl group. This unique substitution pattern contributes to its distinct reactivity and biological interactions.
The biological activity of this compound primarily involves its ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : The chloro group can participate in nucleophilic substitution reactions, enabling the compound to inhibit specific enzymes by modifying their active sites.
- Protein-Ligand Interactions : The bulky trimethylphenyl group allows for favorable interactions with protein structures, potentially leading to altered protein functions.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have been documented to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Properties : Investigations into related compounds suggest possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. Results indicated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound demonstrated an IC50 value of approximately 25 µM.
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted where the compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Comparative Analysis
The biological activity of this compound can be compared with related compounds:
Compound Name | Structure | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
This compound | Structure | 25 | 32 (S. aureus), 64 (E. coli) |
2-Chloroacetophenone | Structure | 30 | 40 (S. aureus), 80 (E. coli) |
4-Chlorobenzophenone | Structure | 20 | 28 (S. aureus), 60 (E. coli) |
Properties
IUPAC Name |
2-chloro-1-(2,4,5-trimethylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-9(3)11(6-8(7)2)12(14)10(4)13/h5-6,10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHTYSEKMOORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.